Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate has been reported in the literature . For instance, a new cinnamic acid derivative, ethyl- (2E)-3- (4-hydroxy-3,5-dimethoxyphenyl)-prop-2-enoate (EHD), was synthesized using ethyl ether as a solvent and a slow evaporation technique .Molecular Structure Analysis
The molecular structure analysis of compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate has been discussed in several studies . For example, the solid-state structure and results of mass spectroscopic and nuclear magnetic resonance analyses of the powerful antitumor compound 2- (3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4 (1 H )-one were presented .Chemical Reactions Analysis
The chemical reactions involving compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate have been studied . For instance, the chemistry of 2,2-diphenyl-1- (2,4,6-trinitrophenyl) hydrazyl stable free radical (DPPH · ), an open-shell compound, has developed continuously, allowing for both theoretical and practical advances in the free radical chemistry area .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate have been reported . For example, the molecular weight of ethyl N- (3,5-dimethoxyphenyl)carbamate is 225.24 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
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Photodynamic Therapy
- Field : Medical Science
- Application : The compound 5,10,15,20-tetrakis(3,5-dimethoxyphenyl) porphyrin is used as a potential photosensitizer for photodynamic therapy .
- Method : The compound is synthesized and characterized using various spectroscopic methods . It generates singlet oxygen, a reactive oxygen species known for its effective action on the elimination of cancers and age-related eye diseases .
- Results : The estimated singlet oxygen yield for the porphyrin was higher than some literature reports, suggesting a stronger potential of the porphyrin for the photosensitizing photodynamic treatment of cancer and other related human disorders .
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Synthesis of Indazole Derivatives
- Field : Organic Chemistry
- Application : 3’,5’-Dimethoxyacetophenone is used as a starting reagent in the synthesis of 5,7-dimethoxy-3-methylindazole .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The compound was successfully used in the synthesis of ®- (+)-1- (3,5-dimethoxyphenyl)ethyl acetate-ether-180 .
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Glycosylation Method
- Field : Organic Chemistry
- Application : A new glycosylation method was developed using 3,5-dimethoxyphenyl glycoside as the donor .
- Method : This protocol delivers both O-glycosides and N-glycosides in moderate to excellent yields using a wide range of O-nucleophiles and nucleobases as the glycosyl acceptors .
- Results : The method was successful in promoting glycosylation with visible light .
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Ethyl (3,5-dimethoxyphenyl)carbamate
- Field : Organic Chemistry
- Application : This compound is listed in the ChemSpider database, which suggests it may be used in various chemical reactions .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The compound has a molecular formula of C11H15NO4 and an average mass of 225.241 Da .
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Ethyl (3,5-dimethylphenyl)carbamate
- Field : Organic Chemistry
- Application : This compound is also listed in the ChemSpider database, indicating it may be used in various chemical reactions .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The compound has a molecular formula of C11H15NO2 and an average mass of 193.242 Da .
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Ethyl (3,5-dimethoxyphenyl)carbamate
- Field : Organic Chemistry
- Application : This compound is listed in the ChemSpider database, which suggests it may be used in various chemical reactions .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The compound has a molecular formula of C11H15NO4 and an average mass of 225.241 Da .
-
Ethyl (3,5-dimethylphenyl)carbamate
- Field : Organic Chemistry
- Application : This compound is also listed in the ChemSpider database, indicating it may be used in various chemical reactions .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The compound has a molecular formula of C11H15NO2 and an average mass of 193.242 Da .
Future Directions
The future directions for the study of compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate could involve further investigation into their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . Additionally, more research could be conducted to determine their safety and hazards. This would provide a more comprehensive understanding of these compounds and could potentially lead to new applications in various fields.
properties
IUPAC Name |
ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-18-13(15)8-12(14)9-5-10(16-2)7-11(6-9)17-3/h5-7H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAPZUBGJSLLKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374337 | |
Record name | ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate | |
CAS RN |
97025-16-6 | |
Record name | ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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